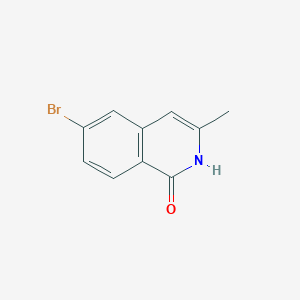

6-Bromo-3-methylisoquinolin-1(2H)-one

Description

6-Bromo-3-methylisoquinolin-1(2H)-one (CAS: 872018-40-1) is a brominated isoquinolinone derivative with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol. It is a white crystalline powder with a purity typically exceeding 95–98% . This compound is primarily utilized in pharmaceutical research and as a precursor for bioactive molecules due to its structural similarity to natural alkaloids and synthetic drugs with antihypertensive, antitumor, and antimicrobial properties . Its synthesis often involves transition metal-free cascade reactions using alkynols and imines, as demonstrated in recent methodologies .

Properties

IUPAC Name |

6-bromo-3-methyl-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-7-5-8(11)2-3-9(7)10(13)12-6/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJSEWHWEJNWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Br)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methylisoquinolin-1(2H)-one typically involves the bromination of 3-methylisoquinolin-1(2H)-one. One common method includes the following steps:

Starting Material: 3-Methylisoquinolin-1(2H)-one.

Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.

Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted isoquinolinones can be formed.

Oxidation Products: Oxidation can lead to the formation of isoquinolinone derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduction can yield isoquinolinone derivatives with reduced functional groups.

Scientific Research Applications

6-Bromo-3-methylisoquinolin-1(2H)-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinolinone ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The bromine and methyl group positions significantly influence bioactivity. For example, 6-bromo-3-methyl derivatives exhibit stronger antitumor activity than 6-bromo-2-methyl isomers due to optimized steric interactions with biological targets .

- Saturation: Dihydroisoquinolinones (e.g., 6-bromo-3,4-dihydro) show lower reactivity in electrophilic substitutions compared to aromatic analogs, making them suitable for controlled functionalization .

Physicochemical and Pharmacological Properties

Implications :

Biological Activity

6-Bromo-3-methylisoquinolin-1(2H)-one is a heterocyclic organic compound notable for its potential pharmacological properties. With a molecular formula of C10H8BrNO and a molecular weight of approximately 238.08 g/mol, this compound has garnered attention for its interactions with various biological targets, particularly in the context of neurological and inflammatory conditions.

Chemical Structure and Properties

The compound features a fused ring system characterized by the presence of a bromine atom and a methyl group attached to the isoquinoline structure. The unique electronic and steric effects imparted by the bromine atom enhance its reactivity and interaction with biological targets, making it a valuable candidate in medicinal chemistry.

Interaction with Dopamine Receptors

Research indicates that this compound acts as a ligand for dopamine D3 receptors, which are implicated in neurological functions and psychiatric disorders such as schizophrenia and Parkinson's disease. The compound's affinity for these receptors suggests its potential utility in developing therapeutic agents aimed at modulating dopaminergic signaling pathways.

Inhibition of Mitogen-Activated Protein Kinase (MK2)

Another significant biological activity of this compound is its role as an inhibitor of mitogen-activated protein kinase (MK2). MK2 is involved in inflammatory responses by regulating cytokine release. By inhibiting MK2, this compound may influence inflammatory pathways, presenting opportunities for treating conditions characterized by excessive inflammation.

Case Studies

A study focusing on the pharmacological properties of isoquinoline derivatives highlighted the potential of this compound as an effective agent against various diseases. The research demonstrated that compounds with similar structures exhibited varying degrees of biological activity, indicating that modifications to the isoquinoline framework could enhance efficacy and reduce toxicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed critical insights into how modifications to the isoquinoline structure affect biological activity. For instance, variations in substituents such as halogens can significantly alter binding affinities and selectivity towards specific receptors or enzymes .

| Compound Name | Key Features | Differences from this compound |

|---|---|---|

| 3-Methylisoquinolin-1(2H)-one | Lacks bromine; simpler structure | Different reactivity and biological activity due to absence of bromine |

| 6-Chloro-3-methylisoquinolin-1(2H)-one | Contains chlorine instead of bromine | Alters electronic properties and reactivity compared to bromine |

| 6-Fluoro-3-methylisoquinolin-1(2H)-one | Contains fluorine; similar structure | Fluorine affects electronic characteristics and binding affinities |

Pharmacological Applications

The pharmacological implications of this compound extend beyond neurological disorders. Its inhibitory action on MK2 suggests potential applications in treating inflammatory diseases, where modulation of cytokine release is crucial. Furthermore, ongoing research into its antiviral properties indicates that isoquinolone derivatives can serve as effective antiviral agents against influenza viruses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.